2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-4-14-8(3)9(7(2)13-14)6-12-10(15)5-11/h4-6H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBAFLLUGHCVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity.
Comparison with Similar Compounds
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p)
These derivatives (e.g., 3a , 3b , 3d ) share structural motifs with the target compound, including chloro-substituted acetamide and pyrazole rings. Key differences include:
- Substituent Variation: Compounds in feature aryl groups (e.g., phenyl, 4-fluorophenyl) at the 1-position of the pyrazole and a cyano group at the 4-position, unlike the ethyl and methyl groups in the target compound.
- Synthetic Yields : Reactions involving fluorophenyl substituents (3d ) achieved higher yields (71%) compared to phenyl or chlorophenyl analogs (62–68%), suggesting electron-withdrawing groups enhance reaction efficiency .
- Physical Properties : Melting points range from 123–183°C, influenced by substituents. For instance, 3d (4-fluorophenyl) has a higher melting point (181–183°C) than 3a (133–135°C), likely due to increased molecular symmetry or intermolecular interactions .
Table 1: Comparison of Pyrazole-Based Acetamides
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
This analog () replaces the ethyl and 3,5-dimethyl groups with 1,3,5-trimethyl substituents. The simplified substitution pattern reduces molecular weight (228.68 g/mol) compared to the target compound (201.65 g/mol).
Heterocyclic Variations: Pyridine vs. Pyrazole
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (HB024)
This compound () replaces the pyrazole ring with a 2-hydroxypyridine moiety. Key contrasts include:
- Applications : Pyridine derivatives are often utilized in pharmaceuticals (e.g., kinase inhibitors), whereas pyrazole acetamides may lean toward agrochemicals .
Agrochemical Chloroacetamide Analogs
Compounds like alachlor and dimethenamid () share the chloroacetamide backbone but feature bulkier aromatic substituents (e.g., diethylphenyl, thienyl). These are herbicidal, acting as very-long-chain fatty acid (VLCFA) inhibitors. Comparatively, the target compound’s smaller pyrazole substituents may limit herbicidal activity but enhance compatibility with medicinal chemistry applications .
Table 2: Agrochemical Chloroacetamide Comparison
| Compound | Molecular Formula | Use | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₁H₁₇ClN₄O | Research building block | 1-Ethyl-3,5-dimethyl pyrazole |
| Alachlor | C₁₄H₂₀ClNO₂ | Herbicide | 2,6-Diethylphenyl, methoxymethyl |
| Dimethenamid | C₁₂H₁₈ClNO₂S | Herbicide | 2,4-Dimethyl-3-thienyl, methoxyethyl |
Research Findings and Trends
- Synthetic Efficiency : Coupling reactions using EDCI/HOBt () achieve moderate yields (62–71%) for pyrazole carboxamides, comparable to methods for the target compound .
- Structure-Property Relationships : Fluorinated or electron-withdrawing substituents improve thermal stability (e.g., higher melting points in 3d ) .
- Biological Relevance : While agrochemical analogs target plant-specific pathways, pyrazole acetamides with compact substituents (e.g., the target compound) may be optimized for drug discovery due to enhanced bioavailability .
Biological Activity
2-Chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide (CAS Number: 1147231-06-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula: C9H14ClN3O
- Molar Mass: 252.14 g/mol
- Storage Conditions: Room temperature
- Hazard Classification: Irritant .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Cytotoxic |
| SF-268 | 12.50 | Cytotoxic |
| NCI-H460 | 42.30 | Cytotoxic |
The cytotoxic effects were determined using standard assays that measure cell viability post-treatment .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. For instance, compounds similar to 2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylacetamide have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest at specific phases, ultimately triggering apoptosis in cancer cells .
Study on Antitumor Efficacy
In a recent study, derivatives of pyrazole were synthesized and tested for their antitumor efficacy. One derivative exhibited an IC50 value of 0.39 µM against HCT116 cells and demonstrated significant inhibition of Aurora-A kinase activity, suggesting a strong potential for further development as an anticancer therapeutic .
Comparative Analysis with Other Compounds
A comparative analysis was conducted between 2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylacetamide and other pyrazole derivatives:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 2-Chloro-N-(1-ethyl... | 3.79 | MCF7 |
| N,N-bis[(3,5-dimethylpyrazol... | 3.25 | Hep-2 |
| Ethyl-1-(2-hydroxy... | 26 | A549 |
This table illustrates that while 2-chloro-N-(1-ethyl... has promising activity, other derivatives may exhibit even stronger effects against specific cancer types .
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide?
Methodological Answer: The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 1-ethyl-3,5-dimethyl-1H-pyrazole-4-methanamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is carried out under reflux in anhydrous dichloromethane or acetonitrile for 4–6 hours. Reaction progress is monitored via TLC (using pet-ether:ethyl acetate as the mobile phase). The crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer:
- Purity: Assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS.
- Structural Confirmation: Use -NMR to verify substituent positions (e.g., ethyl group at N1, methyl groups at C3/C5). IR spectroscopy confirms the presence of the amide C=O stretch (~1650 cm) and chloroacetamide C-Cl bond (~650 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula (CHClNO) .
Q. What are the key physicochemical properties influencing its reactivity?
Methodological Answer:
- Solubility: Low in water but soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents.
- Reactivity: The chloroacetamide group undergoes nucleophilic substitution (e.g., with amines or thiols). The ethyl and methyl substituents on the pyrazole ring sterically hinder reactions at the N1 and C4 positions .
Advanced Research Questions
Q. How does the substitution pattern (ethyl vs. methyl) affect its crystal packing and intermolecular interactions?
Methodological Answer: X-ray crystallography of analogous compounds (e.g., 1,5-dimethyl derivatives) reveals that substituents influence packing via N–H···O and C–H···O hydrogen bonds. The ethyl group at N1 may introduce torsional strain, altering dimerization patterns compared to methyl-substituted analogs. Computational modeling (DFT or MD simulations) can predict how ethyl substitution impacts lattice stability and solvent interactions .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?
Methodological Answer:
- Mechanistic Studies: Use isothermal titration calorimetry (ITC) to quantify binding affinities and stoichiometry.
- Kinetic Assays: Compare IC values under varying pH/temperature conditions to identify activity dependencies.
- Structural Analysis: Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to visualize binding modes and conformational changes .
Q. How can its potential as a therapeutic lead be optimized through structure-activity relationship (SAR) studies?
Methodological Answer:
- Derivatization: Replace the chlorine atom with fluorine or methoxy groups to modulate electrophilicity.
- Bioisosteric Replacement: Substitute the pyrazole ring with triazoles or oxadiazoles to enhance metabolic stability.
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., malaria parasite enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
